molecular formula C11H19N5 B1278726 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine CAS No. 57648-83-6

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine

Cat. No. B1278726
CAS RN: 57648-83-6
M. Wt: 221.3 g/mol
InChI Key: BCPGGRWLIFPTLE-UHFFFAOYSA-N
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Description

The compound "3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including cholinesterase inhibition and Aβ-aggregation inhibition, which are relevant in the context of Alzheimer's disease (AD) treatment . These compounds are also investigated for their potential antibacterial properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to enhance biological activity. For instance, compounds with a 2,4-disubstitution pattern on the pyrimidine ring have been designed and synthesized, showing dual cholinesterase and Aβ-aggregation inhibitory activities . The synthesis process typically includes the formation of the pyrimidine core followed by the addition of substituents at the C-2 and C-4 positions. The synthesis of related compounds has been achieved through various methods, including the treatment of intermediates with different reagents to yield the desired substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for structural characterization . The crystal structure can reveal important features such as hydrogen bonding patterns and molecular conformations, which are essential for understanding the interactions of these compounds with biological targets. Density functional theory (DFT) calculations complement experimental data by providing insights into the electronic structure, which can be correlated with the compound's reactivity and stability .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function and further chemical modifications. These reactions include the formation of hydrogen bonds, which can contribute to the compound's ability to interact with enzymes or receptors . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect the electron density distribution within the molecule and, consequently, its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development . Theoretical calculations, such as those provided by DFT, can predict thermodynamic properties at various temperatures, which are important for understanding the compound's behavior under physiological conditions .

Scientific Research Applications

Alzheimer's Disease Research

  • Cholinesterase and Aβ-Aggregation Inhibitors : Compounds related to 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine have been identified as potential dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are significant targets in Alzheimer's disease (AD) research. The central pyrimidine ring in these compounds is a promising template for developing dual inhibitors, offering a therapeutic approach for AD (Mohamed et al., 2011).

Histamine H4 Receptor Research

  • Anti-Inflammatory and Antinociceptive Properties : A 2-aminopyrimidine compound, similar in structure to 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine, demonstrated potent in vitro activity and was effective as an anti-inflammatory agent in an animal model. It also showed antinociceptive activity in a pain model, supporting the potential of histamine H4 receptor antagonists in pain management (Altenbach et al., 2008).

Antimicrobial and Antitubercular Activity

  • Antibacterial and Antitubercular Potency : Pyrimidine derivatives have shown significant antibacterial and antitubercular properties. For example, certain pyrimidine-pyrazole hybrids exhibited potent antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).

Anti-Cancer Research

  • Breast Cancer Inhibition : N-(pyrimidin-2-yl)piperazine, a structure related to 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine, demonstrated activity against breast cancer cells, indicating potential for development as an anti-cancer agent (Daldoom et al., 2020).

Fungicide Development

  • Fungicidal Lead Compounds : Pyrimidin-4-amine derivatives have been identified as effective fungicides, surpassing the efficacy of some commercial fungicides. Their unique mode of action and low toxicity make them promising candidates in agriculture (Liu et al., 2023).

properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGGRWLIFPTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443757
Record name 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine

CAS RN

57648-83-6
Record name 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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